![molecular formula C14H12OS B296005 4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
4-[(Phenylsulfanyl)methyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Phenylsulfanyl)methyl]benzaldehyde is a chemical compound with the molecular formula C14H12OS. It is also known as benzaldehyde-4-(phenylthiomethyl) and is commonly used in scientific research.
作用機序
The mechanism of action of 4-[(Phenylsulfanyl)methyl]benzaldehyde is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It has also been reported to have analgesic properties by reducing pain perception. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
実験室実験の利点と制限
The advantages of using 4-[(Phenylsulfanyl)methyl]benzaldehyde in lab experiments include its high purity, ease of synthesis, and wide range of biological activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 4-[(Phenylsulfanyl)methyl]benzaldehyde. These include investigating its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
Conclusion
In conclusion, this compound is a chemical compound that has various scientific research applications. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
科学的研究の応用
4-[(Phenylsulfanyl)methyl]benzaldehyde is used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. It is also used in the synthesis of various heterocyclic compounds.
特性
分子式 |
C14H12OS |
|---|---|
分子量 |
228.31 g/mol |
IUPAC名 |
4-(phenylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 |
InChIキー |
JUBPQKIMHWZAKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
正規SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

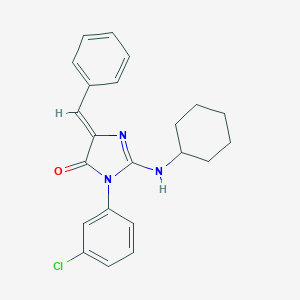



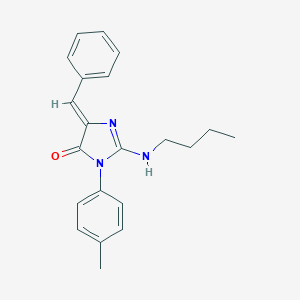

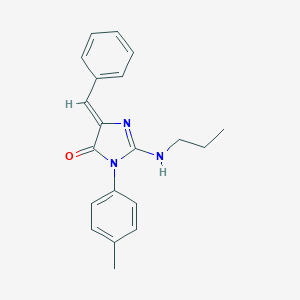
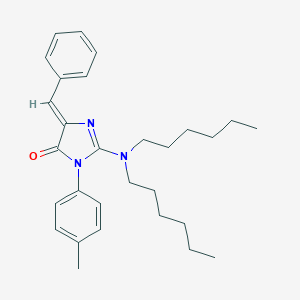

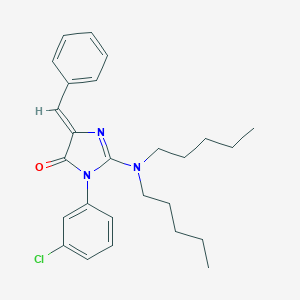
![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)
